molecular formula C11H13BrOS B14059519 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14059519
M. Wt: 273.19 g/mol
InChI Key: FJOPAQNLPCDNTB-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H13BrOS It is a brominated derivative of phenylpropanone, featuring both a bromomethyl and a methylthio group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methylthio)phenylpropan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions, optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

Major Products

    Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive bromomethyl group.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one largely depends on the specific application and the target molecule. In general, the bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one
  • 1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one

Uniqueness

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and methylthio groups on the aromatic ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from its isomers.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13BrOS/c1-8(13)5-9-3-4-10(7-12)11(6-9)14-2/h3-4,6H,5,7H2,1-2H3

InChI Key

FJOPAQNLPCDNTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CBr)SC

Origin of Product

United States

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